molecular formula C40H56 B12805759 (6Z,8Z,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

(6Z,8Z,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

Cat. No.: B12805759
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-FYHOHMBJSA-N
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Description

The compound (6Z,8Z,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene, also known as lycopene, is a naturally occurring carotenoid pigment. It is responsible for the red color in tomatoes and other red fruits and vegetables. Lycopene is a tetraterpene, consisting of eight isoprene units, and is known for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lycopene can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the polyene chain of lycopene. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of lycopene often involves the extraction from natural sources, such as tomatoes. The extraction process includes crushing the tomatoes, followed by solvent extraction using hexane or ethanol. The extracted lycopene is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Lycopene undergoes various chemical reactions, including:

    Oxidation: Lycopene can be oxidized to form a variety of products, including epoxides and aldehydes.

    Reduction: Reduction of lycopene can lead to the formation of dihydrolycopene.

    Isomerization: Lycopene can undergo isomerization, converting from the all-trans form to various cis-isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Isomerization: Isomerization can be induced by heat or light exposure.

Major Products

    Oxidation: Products include lycopene epoxide and lycopene aldehyde.

    Reduction: The major product is dihydrolycopene.

    Isomerization: Various cis-isomers of lycopene are formed.

Scientific Research Applications

Lycopene has a wide range of applications in scientific research:

    Chemistry: Lycopene is studied for its antioxidant properties and its ability to quench singlet oxygen.

    Biology: Research focuses on lycopene’s role in cellular processes and its potential protective effects against oxidative stress.

    Medicine: Lycopene is investigated for its potential in preventing chronic diseases, including cancer and cardiovascular diseases.

    Industry: Lycopene is used as a natural colorant in food and cosmetic products.

Mechanism of Action

Lycopene exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. Lycopene also modulates various molecular pathways, including the inhibition of the insulin-like growth factor (IGF) signaling pathway, which is implicated in cancer development.

Comparison with Similar Compounds

Lycopene is unique among carotenoids due to its high number of conjugated double bonds, which contribute to its strong antioxidant properties. Similar compounds include:

    Beta-carotene: Another carotenoid with antioxidant properties, but with fewer conjugated double bonds.

    Lutein: A carotenoid found in green leafy vegetables, known for its role in eye health.

    Zeaxanthin: Similar to lutein, it is found in the retina and is important for eye health.

Lycopene stands out due to its higher antioxidant capacity and its specific health benefits, particularly in reducing the risk of certain cancers and cardiovascular diseases .

Properties

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6Z,8Z,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18+,35-21+,36-22-,37-27-,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-FYHOHMBJSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C/C=C(/C)\CCC=C(C)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

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